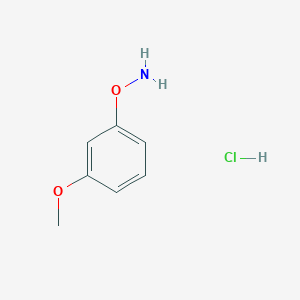
O-(3-Methoxyphenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Methoxyphenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline solid form and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of O-(3-Methoxyphenyl)hydroxylamine Hydrochloride typically begins with .
Oximation: The benzaldehyde undergoes an oximation reaction to form an oxime.
Methylation: The oxime is then methylated to produce a methoxy-substituted oxime.
Hydrolysis: The methoxy-substituted oxime is hydrolyzed to yield O-(3-Methoxyphenyl)hydroxylamine.
Salt Formation: Finally, the hydroxylamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-Methoxyphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent: Employed in various chemical reactions to introduce the hydroxylamine group.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which can be useful in biochemical research.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or pathways.
Industry:
Agriculture: Used in the synthesis of agrochemicals such as herbicides and pesticides.
Material Science: Employed in the production of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: O-(3-Methoxyphenyl)hydroxylamine Hydrochloride can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Methoxyamine Hydrochloride: Similar in structure but lacks the phenyl group.
Ethoxyamine Hydrochloride: Similar but with an ethoxy group instead of a methoxy group.
Hydroxylamine Hydrochloride: Lacks the methoxy and phenyl groups, making it less specific in its applications.
Uniqueness:
Specificity: The presence of the methoxy and phenyl groups in O-(3-Methoxyphenyl)hydroxylamine Hydrochloride provides unique reactivity and specificity in chemical reactions.
Versatility: Its ability to participate in various types of reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
O-(3-methoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-3-2-4-7(5-6)10-8;/h2-5H,8H2,1H3;1H |
InChI Key |
IBUKXKVXUFQZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


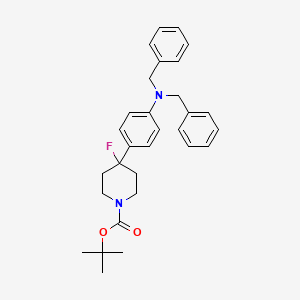

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
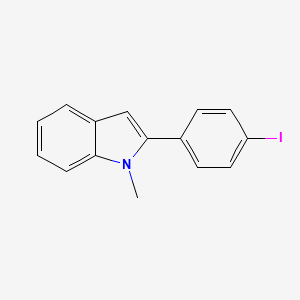




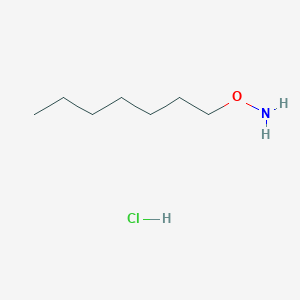
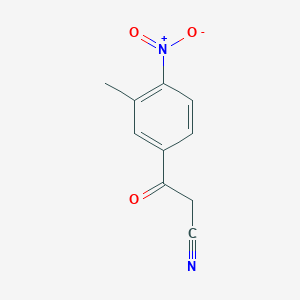
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
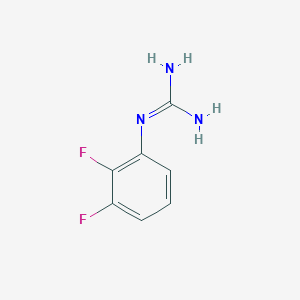
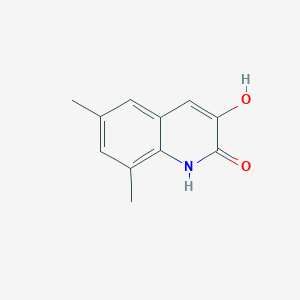
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
